Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate
Overview
Description
Preparation Methods
The synthesis of Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate typically involves the formation of a C-N bond at the C6 position of the pyridazine ring. One common method is the Ullmann nucleophilic substitution reaction . This reaction involves the use of a copper catalyst to facilitate the substitution of a halogen atom with a nitrogen-containing group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 100-150°C .
Chemical Reactions Analysis
Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to introduce various substituents at specific positions on the pyridazine ring.
Scientific Research Applications
Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is utilized in the production of agrochemicals and materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:
Pyridazinone derivatives: These compounds also exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Pyrimidine derivatives: Similar to pyridazines, pyrimidines are used in the development of pharmaceuticals and agrochemicals.
Pyrazine derivatives: These compounds are known for their applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine moiety, which imparts distinct biological and chemical properties .
Properties
IUPAC Name |
methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-14-5-7-15(8-6-14)10-4-3-9(12-13-10)11(16)17-2/h3-4H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBFOHPZTSAGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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